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This guide provides an in-depth exploration of the role of A Disintegrin and Metalloproteinase

17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), in the

pathogenesis of autoimmune diseases. We will delve into the core signaling pathways

orchestrated by ADAM17, present quantitative data from key studies, detail relevant

experimental protocols, and visualize these complex interactions to support research and

development efforts in this field.

Introduction to ADAM17
ADAM17 is a transmembrane zinc-dependent metalloproteinase that plays a critical role in a

process called "ectodomain shedding".[1][2] This involves the proteolytic cleavage and release

of the extracellular domains of a wide array of membrane-bound proteins, including cytokines,

cytokine receptors, growth factors, and adhesion molecules.[1][3][4][5] With over 80 known

substrates, ADAM17 acts as a master regulator of multiple signaling pathways that are

fundamental to physiological processes such as inflammation, immunity, tissue remodeling,

and development.[6][7][8][9]

Dysregulation of ADAM17's enzymatic activity is strongly implicated in the pathology of

numerous inflammatory and autoimmune diseases.[1][5] By releasing potent signaling

molecules, hyperactivated ADAM17 can initiate and amplify inflammatory cascades,

contributing to the chronic inflammation and tissue damage characteristic of conditions like

rheumatoid arthritis (RA), multiple sclerosis (MS), psoriasis, and inflammatory bowel disease
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(IBD).[1][5][6] This central role makes ADAM17 a compelling therapeutic target for a range of

autoimmune disorders.[8][10]

Core ADAM17 Signaling Pathways in Autoimmunity
ADAM17's influence on autoimmunity is primarily exerted through the shedding of several key

substrates that initiate pro-inflammatory signaling cascades.

TNF-α Signaling Pathway
ADAM17 was originally identified as the primary enzyme responsible for cleaving membrane-

bound pro-Tumor Necrosis Factor-α (pro-TNF-α) to release its soluble, biologically active form

(sTNF-α).[3][5][11] This shedding event is a critical control point in inflammation. Soluble TNF-α

is a potent pro-inflammatory cytokine that binds to its receptors (TNFR1 and TNFR2) on

various immune and non-immune cells, triggering downstream signaling pathways (e.g., NF-

κB, MAPKs) that drive the expression of inflammatory genes, leading to systemic inflammation.

[12] Elevated levels of sTNF-α are a hallmark of many autoimmune diseases, and increased

ADAM17 activity is directly correlated with this pathological feature.[1][5][6]
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ADAM17-mediated shedding of TNF-α and subsequent pro-inflammatory signaling.

IL-6 Trans-Signaling Pathway
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ADAM17 plays a pivotal role in the Interleukin-6 (IL-6) signaling pathway through a mechanism

known as "trans-signaling".[6] ADAM17 cleaves the membrane-bound IL-6 receptor (mIL-6R),

which is expressed on only a limited number of cell types like hepatocytes and some

leukocytes.[6] This shedding releases a soluble IL-6R (sIL-6R). The sIL-6R can bind to IL-6,

and this complex can then stimulate cells that do not express mIL-6R but do ubiquitously

express the signal-transducing protein gp130.[6] This trans-signaling dramatically expands the

range of cells responsive to IL-6, amplifying its pro-inflammatory effects through the JAK/STAT

pathway.[6] This mechanism is strongly associated with the chronic inflammatory states seen in

diseases like RA.[12]
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ADAM17-mediated IL-6 trans-signaling pathway.
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EGFR Ligand Shedding Pathway
ADAM17 is a key sheddase for various ligands of the Epidermal Growth Factor Receptor

(EGFR), such as Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α).[1][5] The

shedding of these ligands from the cell surface is necessary for their activation and subsequent

binding to EGFR.[7] Activation of EGFR triggers downstream signaling cascades, most notably

the ERK1/2 MAPK pathway.[1][6] In the context of autoimmunity, such as in Sjögren's

syndrome, the ADAM17/AREG/EGFR/ERK pathway leads to an increased release of pro-

inflammatory cytokines, exacerbating the inflammatory state.[1][6]
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ADAM17-mediated shedding of EGFR ligands and downstream signaling.

Notch Signaling Pathway
ADAM17 is also involved in the activation of the Notch signaling pathway, a critical pathway in

cell fate decisions, proliferation, and immune regulation.[6][13] While the precise mechanisms

are complex, ADAM17 can contribute to the proteolytic processing of Notch receptors.

Hyperactivation of the ADAM17/Notch pathway has been observed in the skin and lungs of

patients with Systemic Sclerosis (SSc), where it is linked to fibrosis and immune dysregulation.

[13] Inhibition of this pathway has been shown to reduce the severity of the disease in murine

models.[13]
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Role of ADAM17 in the Notch signaling activation pathway.
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The dysregulation of ADAM17 is a common theme across multiple autoimmune diseases. The

following tables summarize key substrates and observed changes in ADAM17 levels.

Table 1: Key ADAM17 Substrates in Autoimmune Diseases

Substrate
Disease
Association

Consequence of
Shedding

Reference

TNF-α
RA, MS, Psoriasis,

IBD, SLE, SS

Release of pro-

inflammatory cytokine,

systemic

inflammation.

[1][5][6][14]

IL-6 Receptor (IL-6R) RA, SLE

Enables IL-6 trans-

signaling, amplifying

inflammatory

response.

[3][6][12]

TNFR1 / TNFR2 MS, RA

Release of soluble

receptors that can

modulate TNF-α

signaling.

[3][11][15]

L-selectin General Inflammation

Downregulates

leukocyte adhesion

and trafficking.

[3][12]

Amphiregulin (AREG)
Sjögren's Syndrome

(SS)

Activates EGFR/ERK

pathway, promoting

cytokine release.

[1][6]

ICAM-1 RA

Modulates cell-cell

adhesion and immune

cell interaction.

[3][16]

Notch Receptors
Systemic Sclerosis

(SSc)

Contributes to Notch

pathway activation,

linked to fibrosis.

[6][13]

Table 2: ADAM17 Expression and Activity in Autoimmune Diseases

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11674862/
https://www.researchgate.net/publication/265177050_ADAM17_at_the_interface_between_inflammation_and_autoimmunity
https://www.mdpi.com/2073-4409/13/24/2092
https://pubmed.ncbi.nlm.nih.gov/16900751/
https://pubmed.ncbi.nlm.nih.gov/25171914/
https://www.mdpi.com/2073-4409/13/24/2092
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916773/
https://pubmed.ncbi.nlm.nih.gov/25171914/
https://pubmed.ncbi.nlm.nih.gov/17510296/
https://pubmed.ncbi.nlm.nih.gov/12730960/
https://pubmed.ncbi.nlm.nih.gov/25171914/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11674862/
https://www.mdpi.com/2073-4409/13/24/2092
https://pubmed.ncbi.nlm.nih.gov/25171914/
https://pubmed.ncbi.nlm.nih.gov/30071898/
https://www.mdpi.com/2073-4409/13/24/2092
https://pubmed.ncbi.nlm.nih.gov/20583103/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disease Finding Sample Type Reference

Rheumatoid Arthritis

(RA)

Significantly higher

ADAM17 levels vs.

osteoarthritis (OA)

and normal controls.

Serum, Synovial Fluid [16][17]

Multiple Sclerosis

(MS)

Increased ADAM17

expression in active

lesions; associated

with macrophages,

microglia, and T-cells.

Brain Tissue [14][15]

Multiple Sclerosis

(MS)

Increased protein

levels of ADAM17

compared to non-

inflammatory controls.

Cerebrospinal Fluid [15]

Systemic Sclerosis

(SSc)

Overexpression of

ADAM17 in response

to reactive oxygen

species.

Skin, Lung [13]

Sjögren's Syndrome

(SS)

ADAM17 activation

drives inflammatory

response in salivary

glands.

Salivary Glands [1][6]

Table 3: Selected ADAM17 Inhibitors in Clinical Development
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Inhibitor Target(s)
Status / Outcome
in Autoimmune
Disease Trials

Reference

Apratastat ADAM17

Phase II trials for RA

stopped due to lack of

efficacy and adverse

events.

[6]

DPC 333 ADAM17

Use in RA treatment

ceased due to

inefficacy and toxicity

(liver, muscle).

[6]

INCB7839 ADAM10 / ADAM17

Advanced to clinical

trials; primarily used in

oncology settings.

[6]

Experimental Protocols and Methodologies
Accurate measurement of ADAM17 expression and activity is crucial for research. Below are

detailed methodologies for key experiments.

General Workflow for Studying ADAM17 Shedding
The following workflow outlines the typical steps involved in investigating the shedding of an

ADAM17 substrate in a cell-based model.
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General experimental workflow for analyzing ADAM17-mediated substrate shedding.

ADAM17 Activity Assay (Fluorogenic)
This protocol describes a common method to quantify the enzymatic activity of ADAM17 in cell

lysates or with purified enzyme using a quenched fluorescent substrate.

Principle: A specific peptide substrate for ADAM17 is flanked by a fluorophore and a quencher.

In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by active

ADAM17, the fluorophore is released from the quencher, resulting in a measurable increase in

fluorescence that is directly proportional to enzyme activity.

Materials:

ADAM17 Fluorogenic Assay Kit (e.g., from Amsbio, Anaspec, Calbiochem).[18][19][20]
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Cell Lysates or Purified Recombinant ADAM17.

Assay Buffer (provided in kit).

ADAM17 Inhibitor (e.g., TAPI-0, DPC-333) for control wells.[19]

Black 96-well microplate.

Fluorescence plate reader with excitation/emission wavelengths appropriate for the substrate

(e.g., Ex/Em = 320/405 nm or 490/520 nm).[19]

Procedure:

Sample Preparation:

Lyse cells using a suitable protein extraction reagent (e.g., CytoBuster).[18]

Centrifuge the lysate to pellet debris and collect the supernatant.

Determine the total protein concentration of the supernatant (e.g., using a NanoDrop).[18]

Assay Setup:

Prepare reactions in a 96-well plate according to the kit manufacturer's protocol.

Include the following wells:

Sample Wells: Cell lysate/purified enzyme + assay buffer + fluorogenic substrate.

Inhibitor Control: Cell lysate/purified enzyme + ADAM17 inhibitor + assay buffer +

fluorogenic substrate.

Substrate Blank: Assay buffer + fluorogenic substrate (no enzyme).

Reaction and Measurement:

Initiate the reaction by adding the fluorogenic substrate.
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Immediately place the plate in a fluorescence reader pre-set to the appropriate

temperature (e.g., 37°C).

Measure fluorescence intensity in kinetic mode for a set period (e.g., 5 to 60 minutes),

taking readings every 1-2 minutes.[21]

Data Analysis:

Calculate the rate of reaction (slope of fluorescence vs. time).

Subtract the slope of the inhibitor control or blank from the sample slope to determine the

specific ADAM17 activity.

Normalize activity to the amount of protein loaded per well (e.g., pmol/min/µg).

Measurement of ADAM17 Expression
A. Western Blotting:

This method is used to detect and quantify ADAM17 protein levels in cell lysates or tissue

homogenates. It can distinguish between the inactive pro-form and the mature, active form of

ADAM17.

Procedure:

Protein Extraction: Prepare cell or tissue lysates as described above. For analyzing

membrane-bound mature ADAM17, enrichment of membrane proteins may be required.[22]

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in

TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for

ADAM17 (e.g., rabbit anti-TACE).

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody.

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein

bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-

actin or GAPDH).

B. Immunohistochemistry (IHC):

IHC is used to visualize the location and distribution of ADAM17 protein within tissue sections.

Procedure:

Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections.[23]

Antigen Retrieval: Perform heat-induced antigen retrieval to unmask the epitope (e.g., using

citrate buffer).[14][23]

Blocking: Block endogenous peroxidase activity and non-specific binding sites.

Primary Antibody Incubation: Incubate tissue sections with a primary antibody against

ADAM17.

Detection System: Use a polymer-based detection system with an HRP-conjugated

secondary antibody and a chromogen (e.g., DAB) to produce a colored precipitate at the site

of the antigen.

Counterstaining & Mounting: Counterstain with hematoxylin to visualize cell nuclei,

dehydrate, and mount the slides.

Analysis: Examine slides under a microscope. Expression can be semi-quantitatively

assessed using methods like the H-score, which considers both the staining intensity and the

percentage of positive cells.[24]
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Conclusion and Therapeutic Outlook
ADAM17 is a central hub in the signaling networks that drive inflammation and autoimmunity.

[25][26] Its ability to release key mediators like TNF-α and enable IL-6 trans-signaling places it

at a critical nexus in the pathogenesis of numerous debilitating diseases. The consistent

observation of elevated ADAM17 activity in autoimmune conditions underscores its potential as

a high-value therapeutic target.[1][5]

However, the development of ADAM17 inhibitors has been challenging. Early-generation

inhibitors lacked specificity and exhibited significant off-target effects, leading to toxicity and

failure in clinical trials.[6] The broad substrate repertoire of ADAM17 means that complete

inhibition may interfere with essential physiological processes, such as tissue repair.

Future strategies are focused on developing more selective inhibitors, including monoclonal

antibodies that target specific domains of the enzyme or allosteric modulators.[27] A deeper

understanding of the cell-specific regulation of ADAM17 and its interaction with regulatory

proteins like iRhoms may unveil novel approaches to selectively target pathological ADAM17

activity while preserving its homeostatic functions. Continued research into the complex biology

of ADAM17 is essential for translating its therapeutic potential into safe and effective treatments

for patients with autoimmune diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity -
PMC [pmc.ncbi.nlm.nih.gov]

2. Frontiers | ADAM17-Mediated Shedding of Inflammatory Cytokines in Hypertension
[frontiersin.org]

3. ADAM17 at the interface between inflammation and autoimmunity - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.researchgate.net/publication/355053718_ADAM17_orchestrates_Interleukin-6_TNFa_and_EGF-R_signaling_in_inflammation_and_cancer
https://pubmed.ncbi.nlm.nih.gov/34610348/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11674862/
https://www.researchgate.net/publication/265177050_ADAM17_at_the_interface_between_inflammation_and_autoimmunity
https://www.mdpi.com/2073-4409/13/24/2092
https://pmc.ncbi.nlm.nih.gov/articles/PMC5688260/
https://www.benchchem.com/product/b571539?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11674862/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11674862/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.01154/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.01154/full
https://pubmed.ncbi.nlm.nih.gov/25171914/
https://pubmed.ncbi.nlm.nih.gov/25171914/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. mdpi.com [mdpi.com]

7. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC
[pmc.ncbi.nlm.nih.gov]

8. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in
human diseases - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor
discovery in human diseases [frontiersin.org]

11. Role of ADAM17 in the ectodomain shedding of TNF-alpha and its receptors by
neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

12. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution -
PMC [pmc.ncbi.nlm.nih.gov]

13. Targeting ADAM-17/notch signaling abrogates the development of systemic sclerosis in a
murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Upregulation of ADAM-17 expression in active lesions in multiple sclerosis - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. ADAM-10 and ADAM-17 in the inflamed human CNS - PubMed
[pubmed.ncbi.nlm.nih.gov]

16. ADAM-17 is expressed on rheumatoid arthritis fibroblast-like synoviocytes and regulates
proinflammatory mediator expression and monocyte adhesion - PubMed
[pubmed.ncbi.nlm.nih.gov]

17. A Disintegrin and Metalloprotease-17 (ADAM-17) Is Expressed In Rheumatoid Arthritis
and Mediates Monocyte Migration - ACR Meeting Abstracts [acrabstracts.org]

18. ADAM17 Activity Assay [bio-protocol.org]

19. academic.oup.com [academic.oup.com]

20. amsbio.com [amsbio.com]

21. Rapid and Sensitive Detection of the Activity of ADAM17 using Graphene Oxide-based
Fluorescent Sensor - PMC [pmc.ncbi.nlm.nih.gov]

22. Identification of Novel Interaction between ADAM17 (a Disintegrin and Metalloprotease
17) and Thioredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/39768182/
https://pubmed.ncbi.nlm.nih.gov/39768182/
https://www.researchgate.net/publication/265177050_ADAM17_at_the_interface_between_inflammation_and_autoimmunity
https://www.mdpi.com/2073-4409/13/24/2092
https://pmc.ncbi.nlm.nih.gov/articles/PMC6895846/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6895846/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12491190/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12491190/
https://www.researchgate.net/figure/List-of-known-ADAM17-substrates_tbl1_349178900
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1640090/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1640090/full
https://pubmed.ncbi.nlm.nih.gov/17510296/
https://pubmed.ncbi.nlm.nih.gov/17510296/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916773/
https://pubmed.ncbi.nlm.nih.gov/20583103/
https://pubmed.ncbi.nlm.nih.gov/20583103/
https://pubmed.ncbi.nlm.nih.gov/16900751/
https://pubmed.ncbi.nlm.nih.gov/16900751/
https://pubmed.ncbi.nlm.nih.gov/12730960/
https://pubmed.ncbi.nlm.nih.gov/12730960/
https://pubmed.ncbi.nlm.nih.gov/30071898/
https://pubmed.ncbi.nlm.nih.gov/30071898/
https://pubmed.ncbi.nlm.nih.gov/30071898/
https://acrabstracts.org/abstract/a-disintegrin-and-metalloprotease-17-adam-17-is-expressed-in-rheumatoid-arthritis-and-mediates-monocyte-migration/
https://acrabstracts.org/abstract/a-disintegrin-and-metalloprotease-17-adam-17-is-expressed-in-rheumatoid-arthritis-and-mediates-monocyte-migration/
https://bio-protocol.org/exchange/minidetail?id=18932898&type=30
https://academic.oup.com/endo/article/156/12/4411/2422628
https://www.amsbio.com/adam17-fluorogenic-assay-kit-78000
https://pmc.ncbi.nlm.nih.gov/articles/PMC6800036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6800036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3522302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3522302/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


23. ADAM Metalloproteinase Domain 17 Regulates Cholestasis-Associated Liver Injury and
Sickness Behavior Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]

24. Analysis of A Disintegrin and Metalloprotease 17 (ADAM17) Expression as a Prognostic
Marker in Ovarian Cancer Patients Undergoing First-Line Treatment Plus Bevacizumab -
PMC [pmc.ncbi.nlm.nih.gov]

25. researchgate.net [researchgate.net]

26. ADAM17 orchestrates Interleukin-6, TNFα and EGF-R signaling in inflammation and
cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

27. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation
- PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [ADAM17 Signaling Pathways in Autoimmune Diseases:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b571539#adam17-signaling-pathways-in-autoimmune-
diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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